3,5-Dimethoxyaniline

Description

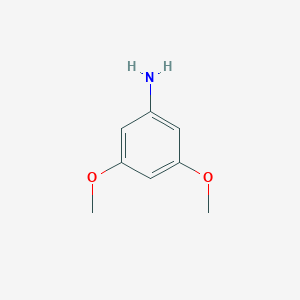

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRGWPVJGDABME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065018 | |

| Record name | 3,5-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10272-07-8 | |

| Record name | 3,5-Dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS9DUH84WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxyaniline is an important organic intermediate widely utilized in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] Its unique substitution pattern, with two electron-donating methoxy groups meta to the amino group, imparts specific reactivity and properties that are of significant interest in organic synthesis and drug design. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and spectral data to support laboratory and research applications.

Physical Properties

This compound is a white to beige-brownish crystalline powder or needles at room temperature.[2] Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO₂ | [3][4] |

| Molecular Weight | 153.18 g/mol | [3][4] |

| Melting Point | 46-59 °C | [3][5] |

| Boiling Point | 178 °C @ 20 mmHg | [2][6] |

| Density | ~1.158 g/cm³ (estimate) | [2] |

| Appearance | White to beige-brownish powder or needles | [2][5] |

| Solubility | Insoluble in water; soluble in DMSO, methanol, ethanol, and other organic solvents. | [1][2] |

| pKa | 3.86 (+1) at 25°C | [2] |

| Flash Point | 135-142.4 °C | [3][7] |

| Refractive Index | ~1.464 (estimate) | [2][8] |

Experimental Protocols for Physical Property Determination

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 46-59°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2°C).

Objective: To determine the boiling point of this compound at reduced pressure.

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Apparatus for reduced pressure distillation

Procedure:

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and place the assembly in the heating apparatus.

-

Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 20 mmHg).

-

Begin heating the apparatus slowly and uniformly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point at that pressure.

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, diethyl ether, toluene)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place a small, consistent amount (e.g., 10 mg) of this compound into a series of labeled test tubes.

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Agitate each test tube vigorously for 1-2 minutes (a vortex mixer can be used for consistency).

-

Observe each tube for the dissolution of the solid.

-

Classify the solubility as "soluble" (no solid remains), "partially soluble" (some solid remains), or "insoluble" (the majority of the solid remains).

-

For substances that appear soluble, an additional small amount of solute can be added to confirm that the solution was not already saturated.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the amino group and the two activating methoxy groups on the aromatic ring.

Basicity

The amino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts. The pKa of the conjugate acid is 3.86, indicating it is a weak base.

Reactivity of the Aromatic Ring

The methoxy groups are strong activating groups and, along with the amino group, they direct electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the amino group (positions 2, 4, and 6) are highly activated towards electrophilic aromatic substitution.

Caption: Reactivity of this compound in electrophilic aromatic substitution.

Key Chemical Reactions

The amino group of this compound readily undergoes acylation with acylating agents such as acetic anhydride or acetyl chloride to form the corresponding amide. This reaction is often used to protect the amino group during other synthetic transformations.

Experimental Protocol: Synthesis of N-(3,5-dimethoxyphenyl)acetamide

Objective: To synthesize N-(3,5-dimethoxyphenyl)acetamide via acylation of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Toluene (or another suitable solvent)

-

Hexane (for precipitation)

-

Stirring apparatus

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in toluene.

-

While stirring, slowly add acetic anhydride (1.0-1.2 eq) to the solution at room temperature.

-

Continue stirring the reaction mixture for several hours (e.g., 15 hours) or until the reaction is complete (monitor by TLC).

-

Upon completion, dilute the reaction mixture with hexane to precipitate the product.

-

Collect the solid product by filtration and wash with hexane.

-

Dry the product under vacuum to yield N-(3,5-dimethoxyphenyl)acetamide.

Primary aromatic amines like this compound can be converted to diazonium salts upon reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups.

Experimental Protocol: General Diazotization Procedure

Objective: To prepare a diazonium salt solution from this compound.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another strong acid

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl) in a beaker or flask.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise to the aniline solution. Maintain the temperature below 5°C throughout the addition.

-

Continue stirring the mixture in the ice bath for a short period (e.g., 15-30 minutes) after the addition is complete.

-

The resulting solution contains the 3,5-dimethoxybenzenediazonium salt, which should be used immediately in subsequent reactions due to its instability.

Caption: Key reactions of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons, and the methoxy group protons. The aromatic protons are expected to appear as distinct signals due to their chemical environment. |

| ¹³C NMR | Resonances for the six aromatic carbons (four unique signals due to symmetry) and the two equivalent methoxy carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 153.18. Fragmentation patterns may involve the loss of methyl groups or other characteristic fragments. |

Note: Specific chemical shifts and peak positions can vary depending on the solvent and instrument used.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[9][10][11] It may also cause respiratory irritation.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[10] It should be used in a well-ventilated area or a fume hood.[10] Store in a cool, dry, and dark place in a tightly sealed container.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science. The provided experimental protocols offer a practical foundation for the determination of its key properties and for its application in common synthetic transformations.

References

- 1. 3,5-Dimethylaniline(108-69-0) 1H NMR [m.chemicalbook.com]

- 2. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 3. This compound | 10272-07-8 | Benchchem [benchchem.com]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. chemscene.com [chemscene.com]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound(10272-07-8) IR3 spectrum [chemicalbook.com]

- 9. mzCloud – 3 5 Dimethoxyaniline [mzcloud.org]

- 10. benchchem.com [benchchem.com]

- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

A Technical Guide to 3,5-Dimethoxyaniline: Structure, Isomers, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,5-Dimethoxyaniline is an electron-rich aromatic amine that serves as a versatile and valuable building block in organic synthesis. Its unique substitution pattern influences its reactivity, making it a key intermediate in the preparation of pharmaceuticals, dyes, and other complex organic molecules. This document provides a detailed overview of the structural and physicochemical properties of this compound and its constitutional isomers, a representative experimental protocol for its derivatization, and a workflow visualization to illustrate its synthetic application.

Core Compound: this compound

This compound, also known as 5-aminoresorcinol dimethyl ether, is an organic compound with the chemical formula C₈H₁₁NO₂.[1] The structure consists of an aniline core with two methoxy groups (-OCH₃) positioned at the 3 and 5 positions of the benzene ring. These electron-donating methoxy groups significantly increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution reactions.[2] This heightened reactivity makes it a crucial intermediate in the synthesis of various target molecules in the pharmaceutical and fine chemical industries.[3][4]

Structural Formula:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₁₁NO₂[1]

-

SMILES: COC1=CC(=CC(=C1)N)OC[1]

-

InChI Key: WNRGWPVJGDABME-UHFFFAOYSA-N[1]

Constitutional Isomers of Dimethoxyaniline

The molecular formula C₈H₁₁NO₂ accommodates several constitutional isomers, primarily differing in the substitution pattern of the two methoxy groups on the aniline ring. These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties due to variations in intramolecular interactions, steric hindrance, and electronic effects. The primary isomers are:

-

2,3-Dimethoxyaniline

-

2,4-Dimethoxyaniline

-

2,5-Dimethoxyaniline

-

2,6-Dimethoxyaniline

-

3,4-Dimethoxyaniline

-

This compound

Comparative Physicochemical Data

The structural differences among the dimethoxyaniline isomers lead to notable variations in their physical properties, such as melting and boiling points. The following table summarizes key quantitative data for these compounds.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 10272-07-8 | 153.18 | 54 - 57[5] | 178 (at 20 mmHg)[5] |

| 2,3-Dimethoxyaniline | 6299-67-8 | 153.18 | N/A (Liquid at RT)[6] | 93 (at 1.4 mmHg)[7] |

| 2,4-Dimethoxyaniline | 2735-04-8 | 153.18 | 33 - 36[8][9] | 75 - 80[8] |

| 2,5-Dimethoxyaniline | 102-56-7 | 153.18 | 78 - 80[1] | 270[10] |

| 2,6-Dimethoxyaniline | 2734-70-5 | 153.18 | 71 - 74[3][11] | 254[11] |

| 3,4-Dimethoxyaniline | 6315-89-5 | 153.18 | 86 - 90[12] | 180 (at 25 mmHg)[12] |

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol details the synthesis of N-benzylidene-3,5-dimethoxybenzenamine derivatives, demonstrating a common application of this compound in forming imines (Schiff bases). This reaction is fundamental in the synthesis of various biologically active compounds.

Objective: To synthesize a Schiff base via the condensation of this compound with a substituted aromatic aldehyde.

Materials and Reagents:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Methanol (for recrystallization)

Procedure:

-

In a suitable reaction flask, dissolve equimolar concentrations of the selected aldehyde (0.003 mol) and this compound (0.003 mol) in 25 mL of absolute ethanol.

-

Stir the resulting mixture at room temperature for 4-6 hours.

-

Add 2-3 drops of concentrated sulfuric acid to the mixture to catalyze the condensation reaction.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until completion is observed.

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Collect the resulting precipitate by filtration.

-

Wash the filtered solid with diethyl ether to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from methanol to yield the purified Schiff base derivative.

(This protocol is adapted from the general procedure described by Mallesha et al.[9])

Visualization of Synthetic Workflow

The following diagram, generated using DOT language, illustrates the experimental workflow for the synthesis of a Schiff base from this compound and an aldehyde, as described in the protocol above.

Caption: Workflow for the synthesis of a Schiff base derivative.

This compound is a synthetically important molecule whose properties are defined by the meta-positioning of its two electron-donating methoxy groups. A clear understanding of its physicochemical characteristics, along with those of its structural isomers, is essential for its effective utilization in research and development. The provided synthetic protocol and workflow visualization highlight its practical application as a versatile precursor for more complex molecular architectures, underscoring its relevance in modern organic and medicinal chemistry.

References

- 1. 2,5-Dimethoxyaniline [chembk.com]

- 2. ganapalifescience.com [ganapalifescience.com]

- 3. 2,6-Dimethoxyaniline | CAS#:2734-70-5 | Chemsrc [chemsrc.com]

- 4. 2,5-dimethoxyaniline - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | 10272-07-8 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 2,4-Dimethoxyaniline [chembk.com]

- 9. 2,4-二甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,5-dimethoxyaniline [chemister.ru]

- 11. 2,6-DIMETHOXYANILINE CAS#: 2734-70-5 [m.chemicalbook.com]

- 12. 3,4-Dimethoxyaniline | 6315-89-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Profile of 3,5-Dimethoxyaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.0 - 5.8 | m | 3H | Ar-H |

| 3.70 | s | 6H | -OCH₃ |

| 3.64 | s (br) | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.0 | C -O |

| 148.5 | C -N |

| 95.5 | Ar-C H |

| 93.0 | Ar-C H |

| 55.0 | -OC H₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 - 3300 | Strong, Broad | N-H Stretch (Amine) |

| 3000 - 2850 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| 1620 - 1580 | Strong | C=C Stretch (Aromatic Ring) & N-H Bend |

| 1470 - 1430 | Medium | C-H Bend (Aliphatic) |

| 1205 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1150 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| 830 - 750 | Strong | C-H Out-of-plane Bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 153 | 100 | [M]⁺ (Molecular Ion) |

| 138 | ~50 | [M - CH₃]⁺ |

| 110 | ~30 | [M - CH₃ - CO]⁺ |

| 82 | ~20 | Fragmentation Product |

| 65 | ~15 | Fragmentation Product |

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the presented spectroscopic data. Specific parameters for the analysis of this compound may vary between laboratories and instruments.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The solid sample of this compound is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure (typically 8-10 tons) in a die to form a thin, transparent pellet. The IR spectrum is obtained by placing the KBr pellet in the sample holder of an FTIR spectrometer and scanning the mid-IR region (4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI) at 70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxyaniline from 1,3-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathway to produce 3,5-dimethoxyaniline, a valuable intermediate in pharmaceutical and fine chemical synthesis, starting from 1,3-dimethoxybenzene. The synthesis involves a two-step process: the nitration of 1,3-dimethoxybenzene to form 1,3-dimethoxy-5-nitrobenzene, followed by the reduction of the nitro group to yield the target aniline. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structural features allow for diverse chemical modifications, making it a versatile precursor in drug discovery and development. The synthesis from 1,3-dimethoxybenzene, a readily available starting material, presents a theoretically straightforward route. However, the practical execution of this synthesis, particularly the initial nitration step, involves significant challenges related to regioselectivity that must be carefully considered.

Synthetic Pathway Overview

The synthesis of this compound from 1,3-dimethoxybenzene is accomplished in two primary stages:

-

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of 1,3-dimethoxybenzene.

-

Reduction: Conversion of the nitro group to an amino group (-NH₂).

Experimental Protocols

Step 1: Nitration of 1,3-Dimethoxybenzene

The nitration of 1,3-dimethoxybenzene is complicated by the directing effects of the two methoxy groups. Both are ortho-, para-directing and strongly activating. This leads to the formation of multiple isomers, with the major product typically being 1,3-dimethoxy-4-nitrobenzene. The formation of the desired 1,3-dimethoxy-5-nitrobenzene is a minor pathway. Therefore, the following protocol is a general procedure, and significant optimization and purification would be required to isolate the desired product.

Materials:

-

1,3-Dimethoxybenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 13.8 g (0.1 mol) of 1,3-dimethoxybenzene to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 1,3-dimethoxybenzene over a period of 30-45 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of nitro isomers. Purification by column chromatography (silica gel, hexane:ethyl acetate gradient) is necessary to isolate 1,3-dimethoxy-5-nitrobenzene.

Step 2: Reduction of 1,3-Dimethoxy-5-nitrobenzene

The reduction of the nitro group can be effectively achieved using tin(II) chloride in the presence of hydrochloric acid.

Materials:

-

1,3-Dimethoxy-5-nitrobenzene

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (37%)

-

Ethanol

-

Sodium Hydroxide (10 M)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 9.15 g (0.05 mol) of 1,3-dimethoxy-5-nitrobenzene in 100 mL of ethanol.

-

To this solution, add 56.4 g (0.25 mol) of tin(II) chloride dihydrate.

-

Heat the mixture to reflux and then slowly add 50 mL of concentrated hydrochloric acid dropwise over 30 minutes.

-

Continue refluxing for 3 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and basify by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 10-12. This will initially form a precipitate of tin hydroxides. Continue adding NaOH until the precipitate redissolves to form sodium stannate.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or distillation under reduced pressure.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound from 1,3-dimethoxybenzene.

| Nitration of 1,3-Dimethoxybenzene | |

| Parameter | Value |

| Starting Material | 1,3-Dimethoxybenzene |

| Molar Mass of Starting Material | 138.16 g/mol |

| Moles of Starting Material | 0.1 mol |

| Key Reagents | HNO₃, H₂SO₄ |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2.5 - 3 hours |

| Product | 1,3-Dimethoxy-5-nitrobenzene |

| Molar Mass of Product | 183.16 g/mol |

| Expected Yield | Low (typically <20% due to isomer formation) |

| Reduction of 1,3-Dimethoxy-5-nitrobenzene | |

| Parameter | Value |

| Starting Material | 1,3-Dimethoxy-5-nitrobenzene |

| Molar Mass of Starting Material | 183.16 g/mol |

| Moles of Starting Material | 0.05 mol |

| Key Reagents | SnCl₂·2H₂O, HCl |

| Reaction Temperature | Reflux (in Ethanol) |

| Reaction Time | 3 hours |

| Product | This compound |

| Molar Mass of Product | 153.18 g/mol |

| Typical Yield | 85-95% |

Signaling Pathways and Experimental Workflows

The logical flow of the experimental process can be visualized as follows:

Conclusion

The synthesis of this compound from 1,3-dimethoxybenzene is a feasible but challenging process. The primary obstacle is the low regioselectivity of the initial nitration step, which necessitates a significant purification effort to isolate the desired 1,3-dimethoxy-5-nitrobenzene intermediate. The subsequent reduction of the nitro group is a high-yielding and reliable transformation. For researchers and professionals in drug development, understanding the limitations of this specific synthetic route is crucial for process optimization and the consideration of alternative, more efficient pathways to this important building block. Alternative strategies might include starting from a precursor that already has the desired 1,3,5-substitution pattern.

An In-depth Technical Guide to 3,5-Dimethoxyaniline: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxyaniline, a key organic intermediate, has played a significant, albeit often understated, role in the advancement of synthetic chemistry, particularly in the realms of pharmaceuticals and dye manufacturing. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and applications. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a thorough compilation of its physicochemical and spectral data. Furthermore, this guide explores its utility in drug development, culminating in a visual representation of the signaling pathway of Piceatannol, a notable bioactive compound synthesized from this compound.

Introduction

This compound (CAS No. 10272-07-8) is an aromatic amine characterized by a benzene ring substituted with an amino group and two methoxy groups at the 3 and 5 positions.[1][2] This substitution pattern renders the aromatic ring electron-rich, making it a versatile precursor for a variety of chemical transformations. Its primary utility lies in its role as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and dyes.[3]

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in modern databases, its emergence is intrinsically linked to the broader development of synthetic organic chemistry in the late 19th and early 20th centuries. The foundational methods for the synthesis of aromatic amines, such as the reduction of nitroaromatics, were well-established during this period. It is highly probable that this compound was first synthesized as part of systematic investigations into the properties and reactions of substituted anilines. Early mentions of this compound can likely be found in comprehensive chemical catalogs and handbooks of the time, such as the Beilstein Handbook of Organic Chemistry.[4]

The historical significance of this compound is rooted in its utility as a precursor to other chemical entities. The presence of the amino group allows for diazotization reactions, a cornerstone of azo dye synthesis, while the methoxy groups influence the electronic properties and reactivity of the aromatic ring.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10272-07-8 | [1][2] |

| Molecular Formula | C₈H₁₁NO₂ | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| Melting Point | 54-57 °C | [2] |

| Boiling Point | 178 °C at 20 mmHg | [2] |

| Appearance | White to beige-brownish powder or needles | [2] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | (Typical solvent: CDCl₃) δ (ppm): 6.0-6.2 (m, 3H, Ar-H), 3.75 (s, 6H, OCH₃), 3.6 (br s, 2H, NH₂) | [6] |

| ¹³C NMR | (Typical solvent: CDCl₃) δ (ppm): 161.4, 148.4, 94.1, 91.8, 55.2 | [1] |

| IR | ν (cm⁻¹): 3450-3300 (N-H stretch), 1620-1580 (C=C stretch, aromatic), 1205 (C-O stretch, aryl ether) | [7] |

| Mass Spectrum (EI) | m/z: 153 (M+), 138, 110 | [8][9] |

Experimental Protocols

Synthesis of this compound via Reduction of 1,3-Dimethoxy-5-nitrobenzene

A common and effective method for the laboratory-scale synthesis of this compound is the reduction of its corresponding nitro compound, 1,3-dimethoxy-5-nitrobenzene. Catalytic hydrogenation is a widely used industrial method for this transformation.[10]

Experimental Protocol: Catalytic Hydrogenation

-

Reactants:

-

1,3-Dimethoxy-5-nitrobenzene

-

Palladium on carbon (Pd/C) catalyst (5-10 wt%)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1,3-dimethoxy-5-nitrobenzene in the chosen solvent.

-

Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the nitro compound.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas into the vessel to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Diazotization of this compound

This protocol is a key step in the synthesis of Piceatannol from this compound.

Experimental Protocol:

-

Reactants:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, add 6.0 g (39.0 mmol) of this compound followed by 60 ml of 6.0 mol/L HCl.

-

Stir the resulting solution at room temperature.

-

Cool the solution to below 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is typically used immediately in the next synthetic step.

-

Applications in Drug Development

This compound serves as a crucial starting material in the synthesis of various biologically active molecules. Its derivatives have shown promise in diverse therapeutic areas.

Synthesis of Piceatannol

Piceatannol, a naturally occurring stilbenoid and an analog of resveratrol, exhibits a range of biological activities, including anti-inflammatory, and anti-proliferative effects. One synthetic route to Piceatannol utilizes this compound as a key starting material. The synthesis involves a multi-step process that begins with the diazotization of this compound.

Synthesis of Quinazoline Derivatives

The quinazoline scaffold is a prominent feature in many approved drugs and pharmacologically active compounds. This compound can be used in the synthesis of substituted quinazolines, which have been investigated for their potential as anticancer agents.

Signaling Pathway Visualization: Piceatannol Inhibition of the NF-κB Pathway

Piceatannol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13][14] The following diagram, generated using the DOT language, illustrates the key steps in this pathway and the point of inhibition by Piceatannol.

Caption: Piceatannol inhibits the NF-κB signaling pathway by targeting the IKK complex.

Conclusion

This compound, while not a household name in chemistry, represents a valuable and versatile building block in organic synthesis. Its historical roots are intertwined with the development of classical aromatic chemistry, and it continues to be a relevant precursor in modern synthetic endeavors, particularly in the creation of complex molecules with significant biological activity. This guide has provided a detailed overview of its properties, synthesis, and applications, with a focus on its role in drug development, thereby serving as a valuable resource for researchers and scientists in the field.

References

- 1. This compound | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10272-07-8 [chemicalbook.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. 3,5-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound(10272-07-8) 1H NMR [m.chemicalbook.com]

- 7. This compound(10272-07-8) IR3 [m.chemicalbook.com]

- 8. mzCloud – 3 5 Dimethoxyaniline [mzcloud.org]

- 9. Benzenamine, 3,5-dimethoxy- [webbook.nist.gov]

- 10. airccse.com [airccse.com]

- 11. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation. | Semantic Scholar [semanticscholar.org]

- 14. Piceatannol attenuates lipopolysaccharide-induced NF-kappaB activation and NF-kappaB-related proinflammatory mediators in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,5-Dimethoxyaniline: A Technical Guide

For Immediate Release

An in-depth exploration of the solubility characteristics of 3,5-dimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis, is presented in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document furnishes a comprehensive overview of the compound's behavior in various organic solvents, alongside detailed experimental protocols for solubility determination.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides a framework for its experimental determination and application. The included data is representative and intended to illustrate the expected solubility trends based on the principles of solvent polarity and intermolecular interactions.

Quantitative Solubility Profile of this compound

The solubility of a compound is a critical parameter in process chemistry, influencing reaction kinetics, purification strategies, and formulation development. This compound, an aromatic amine, generally exhibits favorable solubility in a range of organic solvents, a characteristic attributed to its molecular structure which incorporates both polar (amine and methoxy groups) and non-polar (benzene ring) features.[1] Its solubility is poor in water.[2][3]

Below is a representative table summarizing the anticipated solubility of this compound in common organic solvents at standard temperature and pressure.

| Solvent | Chemical Class | Polarity Index | Anticipated Solubility ( g/100 mL) at 25°C |

| Methanol | Alcohol (Polar, Protic) | 5.1 | Highly Soluble (>20) |

| Ethanol | Alcohol (Polar, Protic) | 4.3 | Highly Soluble (>20) |

| Acetone | Ketone (Polar, Aprotic) | 5.1 | Very Soluble (15-20) |

| Dichloromethane | Halogenated | 3.1 | Very Soluble (15-20) |

| Ethyl Acetate | Ester | 4.4 | Soluble (10-15) |

| Toluene | Aromatic Hydrocarbon | 2.4 | Sparingly Soluble (1-5) |

| Hexane | Aliphatic Hydrocarbon | 0.1 | Slightly Soluble (<1) |

| Water | Inorganic | 9.0 | Insoluble (<0.1) |

Note: The data presented in this table is illustrative and intended for guidance. Actual solubility values should be determined experimentally.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following protocol outlines a reliable gravimetric method for the quantitative determination of this compound solubility in an organic solvent of interest.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed glass vials or evaporating dishes

-

Oven or vacuum oven

2. Experimental Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed glass vial or evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the vial or evaporating dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 54-57°C is recommended).

-

Continue heating until all the solvent has evaporated and a constant weight of the solid residue is achieved.

-

-

Data Analysis:

-

Accurately weigh the vial or evaporating dish containing the dry this compound residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow

The logical progression of the gravimetric solubility determination method is illustrated in the following diagram.

References

In-Depth Technical Guide to the Health and Safety of 3,5-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3,5-Dimethoxyaniline (CAS No. 10272-07-8), a versatile intermediate compound used in the synthesis of dyes, pigments, and pharmaceuticals.[1] Adherence to strict safety protocols is essential when handling this chemical to mitigate potential health risks.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3] The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2][3]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4] |

Signal Word: Warning[2]

Hazard Pictograms:

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.

Toxicological Data

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat (expected) | Oral | 300 - 2000 mg/kg body weight | Category 4 (Harmful if swallowed)[5] |

| LD50 | Not available | Dermal | Not available | Data not available |

| LC50 | Not available | Inhalation | Not available | Data not available |

Experimental Protocols

The toxicological classifications are determined by standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, the test is performed on rats.

-

Dosage: A stepwise procedure is used where a small group of animals (usually 3) is dosed at a defined level. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The classification is determined by the number of animals that show signs of toxicity or die at a given dose level. The LD50 is estimated to be within a certain range based on these outcomes.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin on the animal's back.

-

Exposure: The substance is held in contact with the skin for a specified period, typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored.

-

Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: The albino rabbit is the recommended test animal.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Accidental Release and Firefighting Measures

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Visualized Workflows

The following diagrams illustrate key logical and procedural flows for handling this compound safely.

Caption: GHS Hazard Classification for this compound.

Caption: Workflow for a solid chemical spill response.

References

Commercial Suppliers of High-Purity 3,5-Dimethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 3,5-Dimethoxyaniline (CAS No. 10272-07-8), a critical intermediate in the pharmaceutical and fine chemical industries. This document details commercial suppliers, key chemical properties, relevant experimental protocols for its application, and its role in specific biological signaling pathways.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of commercial suppliers, each offering various grades suitable for laboratory research and bulk manufacturing. The selection of a supplier should be guided by the specific purity requirements, intended application, and available documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[1][2]

Table 1: Comparison of Commercial Suppliers and Product Specifications

| Supplier | Product Number(s) | Purity Specification(s) | Analytical Method | Physical Appearance |

| Sigma-Aldrich | D130001 | 98% | Not Specified | Solid |

| Thermo Scientific Chemicals | A15073 | ≥97.5% | GC | White to grey or pale brown crystals or powder |

| Tokyo Chemical Industry (TCI) | D1484 | >98.0% | GC, Nonaqueous Titration | White to Light yellow to Light orange powder to crystal |

| Biosynth | FD22196 | Not Specified | Not Specified | Not Specified |

| Chem-Impex | 01735 | ≥ 98.5% | GC | Off-white to beige or brown powder |

| GTI Laboratory Supplies | FSC10272078-25GM | 99.8% | Not Specified | Not Specified |

| MyBioSource | MBS6086530 | Not Specified | Not Specified | Low Melting Light Grey Solid |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10272-07-8 | [3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [3][4] |

| Molecular Weight | 153.18 g/mol | [3][4] |

| Melting Point | 52-59 °C | [4][5] |

| Boiling Point | 178 °C at 20 mmHg | [4] |

| Flash Point | 135 °C (275 °F) - closed cup | [3][4] |

| Solubility | Soluble in DMSO and Methanol. Insoluble in water. | [6] |

| Appearance | White to beige or brownish powder or needles. | [5] |

Experimental Protocols

This compound is a versatile building block in organic synthesis, particularly for the development of bioactive molecules.[7][8] Below are detailed experimental protocols for the synthesis of representative compounds.

Synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine (Anticancer Agent)

This protocol describes the synthesis of a novel anticancer compound using this compound.[9]

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (0.7 g, 4.7 mmol) and potassium carbonate (0.7 g, 4.7 mmol) in absolute ethanol (approximately 20.0 ml).

-

Stirring: Stir the mixture for 45 minutes at room temperature.

-

Addition of Reactants: To the stirred mixture, add 9-chloroacridine (0.5 g, 2.3 mmol) and potassium iodide (0.1 g, 0.6 mmol).

-

Reflux: Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture and pour it into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from methanol to yield the purified N-(3,5-dimethoxyphenyl)acridin-9-amine.

Synthesis of Schiff Bases (Antioxidant Agents)

This protocol outlines the synthesis of Schiff base derivatives of this compound, which have demonstrated antioxidant activity.[10]

Methodology:

-

Reactant Mixture: In a suitable solvent (e.g., ethanol), mix equimolar amounts of this compound and a substituted aromatic aldehyde.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction Condition: Stir the reaction mixture at room temperature or under reflux, with progress monitored by TLC.

-

Isolation: Upon completion, the Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as methanol, to yield the pure Schiff base.

Signaling Pathway and Mechanism of Action

Derivatives of this compound have been shown to interact with specific cellular signaling pathways. For instance, stilbene derivatives incorporating the 3,5-dimethoxyphenyl moiety can modulate the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.

The NQO1-inducing activity of 3,5-dimethoxy-trans-stilbene is linked to the nuclear factor E2-related factor 2 (Nrf2) pathway.[11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds, such as certain derivatives of this compound, can react with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant and detoxifying enzymes like NQO1.

Caption: Nrf2 signaling pathway activated by this compound derivatives.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area or under a fume hood.[3] Store the compound in a cool, dry place away from light and moisture.[3] Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.[3][12][13]

References

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,5-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. mybiosource.com [mybiosource.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 10272-07-8 | Benchchem [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. cpachem.com [cpachem.com]

3,5-Dimethoxyaniline: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties of 3,5-Dimethoxyaniline, a key intermediate in various organic synthesis applications, particularly within the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Chemical Data

This compound is an aromatic amine that serves as a critical building block in the synthesis of more complex molecules.[1][2] Its fundamental properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [2][3][4][5][6] |

| Molecular Weight | 153.18 g/mol | [2][3][4][5][6] |

| CAS Number | 10272-07-8 | [2][4][5][6] |

| Appearance | White to beige-brownish powder or needles | [5][7] |

| Melting Point | 54-57 °C | [7] |

| Boiling Point | 178 °C at 20 mmHg | [7] |

| Synonyms | 5-Aminoresorcinol dimethyl ether, 3,5-Dimethoxybenzenamine | [3][4] |

Role in Organic Synthesis

This compound is a versatile compound utilized as an intermediate in a variety of organic synthesis processes.[2][7] Its chemical structure, featuring both an amine group and methoxy groups on the benzene ring, allows for a range of chemical reactions, making it a valuable precursor in the development of pharmaceuticals and dyes.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly specific to the desired end-product. However, a general workflow for a typical synthetic application would involve the following conceptual steps.

This document is for informational purposes only and is intended for a technical audience. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

References

- 1. This compound Available at Competitive Prices for Industrial Applications [maksons.co.in]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound, 98% | CymitQuimica [cymitquimica.com]

- 6. This compound | 10272-07-8 | FD22196 | Biosynth [biosynth.com]

- 7. This compound | 10272-07-8 [chemicalbook.com]

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates Using 3,5-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of pharmaceutical intermediates utilizing 3,5-dimethoxyaniline as a key starting material. This versatile building block is instrumental in the development of various therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.

Introduction

This compound is an aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2][3] Its electron-rich aromatic ring and the presence of a nucleophilic amino group make it a versatile precursor for constructing scaffolds found in numerous drug candidates. Notably, the 3,5-dimethoxyphenyl moiety is a recognized pharmacophore in the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways.[1] Furthermore, its derivatives have been explored for their potential as anti-inflammatory and analgesic agents.[2]

This document outlines detailed synthetic procedures for key pharmaceutical intermediates derived from this compound and presents relevant quantitative data to support their application in drug discovery and development.

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of representative pharmaceutical intermediates derived from this compound.

Table 1: Synthesis and Yield of Pharmaceutical Intermediates

| Intermediate Product | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Yield (%) | Reference |

| N-(3,5-dimethoxyphenyl)acetamide | C₁₀H₁₃NO₃ | 195.21 | 98 | BenchChem |

| N-(3,5-Dimethoxyphenyl)acridin-9-amine | C₂₁H₁₈N₂O₂ | 330.38 | 91.8 | [1] |

| N,N-bis(2-pyridylmethyl)-3,5-dimethoxyaniline | C₂₀H₂₁N₃O₂ | 335.40 | 58 | [4] |

Table 2: In Vitro Cytotoxicity of N-(3,5-Dimethoxyphenyl)acridin-9-amine

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 4.30 ± 0.15 | [1] |

| HT29 | Colon Cancer | 5.50 ± 0.21 | [1] |

| HL60 | Leukemia | 2.00 ± 0.11 | [1] |

| WRL 68 | Normal Human Cell | > 30.00 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of key pharmaceutical intermediates are provided below.

Protocol 1: Synthesis of N-(3,5-dimethoxyphenyl)acetamide

This protocol details the N-acylation of this compound, a common step for protecting the amine group or introducing further functionality.

Materials:

-

This compound (10 g, 65.36 mmol)

-

Acetic anhydride (6.5 mL)

-

Toluene (50 mL)

-

Hexane

-

Argon atmosphere

Procedure:

-

In a round-bottom flask, dissolve this compound in toluene under an argon atmosphere at room temperature.

-

Slowly add acetic anhydride to the stirred solution.

-

Continue stirring the reaction mixture for 15 hours at room temperature.

-

Upon completion of the reaction, dilute the mixture with hexane to precipitate the product.

-

Collect the precipitate by filtration and dry it under a vacuum.

-

The final product, N-(3,5-dimethoxyphenyl)acetamide, is obtained as an off-white solid.

Expected Yield: ~12.5 g (98%)

Protocol 2: Synthesis of N-(3,5-Dimethoxyphenyl)acridin-9-amine

This protocol describes the synthesis of a potential anti-cancer agent via a nucleophilic aromatic substitution reaction.

Materials:

-

9-chloroacridine

-

This compound (0.7 g, 4.7 mmol)

-

Potassium carbonate (0.7 g, 4.7 mmol)

-

Potassium iodide (0.1 g, 0.6 mmol)

-

Absolute ethanol (20.0 mL)

Procedure:

-

Dissolve this compound and potassium carbonate in absolute ethanol in a suitable reaction vessel.[1]

-

Stir the mixture for 45 minutes at room temperature.[1]

-

Add 9-chloroacridine and potassium iodide to the mixture.[1]

-

Continue the reaction until completion, monitoring by thin-layer chromatography.

-

Upon completion, the product N-(3,5-Dimethoxyphenyl)acridin-9-amine will precipitate.

-

Isolate the product by filtration and purify by recrystallization from methanol to obtain dark red crystals.[1]

Expected Yield: 91.8%[1]

Protocol 3: Synthesis of N,N-bis(2-pyridylmethyl)-3,5-dimethoxyaniline

This protocol outlines the synthesis of a chelating agent, a type of intermediate often used in the development of metal-based therapeutics and imaging agents.

Materials:

-

This compound (73.9 mg, 0.6 mmol)

-

2-bromomethylpyridine (0.525 g, 3.05 mmol)

-

5 N Sodium hydroxide (NaOH) solution (0.8 mL)

-

Water (1 mL)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether/Ethyl acetate (3:1, v/v)

Procedure:

-

In a reaction vessel, prepare a solution of 2-bromomethylpyridine in water.[4]

-

Add this compound and the 5 N NaOH solution to the vessel.[4]

-

Stir the mixture vigorously for 24 hours at room temperature.[4]

-

After 24 hours, perform a liquid-liquid extraction with dichloromethane (3 x 15 mL).[4]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[4]

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (3:1) eluent to yield the desired product as a yellow solid.[4]

Expected Yield: 58%[4]

Visualizations

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. The diagram also indicates the point of inhibition by quinazoline-based tyrosine kinase inhibitors, which often incorporate the 3,5-dimethoxyphenyl scaffold.

Caption: EGFR signaling pathway and point of inhibition.

General Synthetic Workflow for Kinase Inhibitors

The following diagram outlines a general workflow for the synthesis of kinase inhibitors, starting from this compound. This illustrates the logical progression from a simple starting material to a complex, biologically active molecule.

Caption: General workflow for kinase inhibitor synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. The Synthesis of a Novel Anticancer Compound, -(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity [benthamopenarchives.com]

- 3. The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity [benthamopen.com]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. benthamopen.com [benthamopen.com]

Application of 3,5-Dimethoxyaniline in Azo Dye Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxyaniline is a versatile aromatic amine that serves as a valuable precursor in the synthesis of a variety of organic compounds, including azo dyes. Its unique molecular structure, featuring two electron-donating methoxy groups meta to the amino group, influences the electronic properties of the resulting dye molecules, often imparting vibrant colors.[1] Azo dyes are a significant class of synthetic colorants characterized by the presence of the azo functional group (-N=N-), which links two aromatic rings.[2][3] The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aromatic amine.[2][3]

Key Applications

Azo dyes derived from this compound are primarily of interest for their potential use as colorants in various materials, including textiles and plastics. The methoxy substituents can enhance the dye's properties, such as its affinity for certain fibers and its stability. Furthermore, the synthesis of novel azo dyes is a continuous area of research for the development of new materials with specific optical or functional properties.

Data Presentation

The following tables summarize the expected, illustrative quantitative data for a representative azo dye synthesized from this compound and 2-naphthol. This data is based on typical values observed for similar azo dyes and should be considered as a guide for experimental work.[4][5]

Table 1: Physicochemical Properties of a Representative Azo Dye

| Property | Expected Value |

| Product Name | 1-(3,5-dimethoxyphenylazo)-2-naphthol |

| Molecular Formula | C₁₈H₁₆N₂O₃ |

| Molecular Weight | 308.33 g/mol |

| Appearance | Red to Orange Crystalline Solid |

| Yield | 80-90% |

| Melting Point | 160-170 °C (decomposes) |

| Solubility | Soluble in ethanol, acetone, and chloroform; Insoluble in water. |

Table 2: Spectroscopic and Fastness Properties of a Representative Azo Dye

| Property | Expected Value |

| λmax (in Ethanol) | 480-510 nm |

| Molar Absorptivity (ε) | 20,000-30,000 L mol⁻¹ cm⁻¹ |

| Light Fastness (on polyester) | Good (5-6 on a scale of 1-8) |

| Wash Fastness (on polyester) | Good to Excellent (4-5 on a scale of 1-5) |

| Rubbing Fastness (on polyester) | Good (4 on a scale of 1-5) |

Experimental Protocols

The synthesis of azo dyes from this compound is a two-stage process. The first stage is the diazotization of the primary aromatic amine, and the second is the coupling of the resulting diazonium salt with a suitable coupling component.

Protocol 1: Diazotization of this compound

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (3.0 eq)

-

Sodium Nitrite (1.1 eq)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0 eq). Stir the mixture until a clear solution is obtained.

-

Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride with constant stirring. The addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting diazonium salt solution is highly reactive and should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

-

2-Naphthol (1.0 eq)

-

Sodium Hydroxide (2.0 eq)

-

The freshly prepared diazonium salt solution from Protocol 1

-

Distilled Water

-

Ice

Procedure:

-

In a 500 mL beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Stir until a clear solution is obtained.

-

Cool this alkaline solution of 2-naphthol in an ice bath to below 5 °C.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold alkaline solution of 2-naphthol. A colored precipitate of the azo dye will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid dye with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline product.

-

Dry the purified dye in a vacuum oven at a low temperature.

Visualizations